(1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime
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Overview
Description
1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime is a chemical compound with the molecular formula C12H14FNO It is known for its unique structure, which includes a fluorophenyl group, a methyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime typically involves the reaction of 1-(4-fluorophenyl)-2-methyl-1-penten-3-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, contributing to its biological effects.
Comparison with Similar Compounds
2-Oxopropanal Oxime: Known for its acetylcholinesterase reactivation properties.
Hydroxylated 1,4-Naphthoquinone Oximes: Display cytotoxicity against cancer cells.
3-(Phenylhydrazono)butan-2-One Oxime: Exhibits antioxidant properties.
Uniqueness: 1-(4-Fluorophenyl)-2-Methyl-1-Penten-3-One Oxime stands out due to its unique combination of a fluorophenyl group and an oxime functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H14FNO |
---|---|
Molecular Weight |
207.24 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3 |
InChI Key |
HKROEBDHHKMNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C(=CC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
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